molecular formula C8H3F4N B15242161 2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile

2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile

Cat. No.: B15242161
M. Wt: 189.11 g/mol
InChI Key: QEIDQURHNOTRNA-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile typically involves the reaction of 3,5-difluorobenzonitrile with difluorocarbene precursors. One common method is the reaction of 3,5-difluorobenzonitrile with difluorocarbene generated in situ from a difluoromethylating agent under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways . The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzonitrile: A precursor in the synthesis of 2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile.

    2,5-Difluorophenylacetonitrile: Another difluorinated acetonitrile derivative with similar chemical properties.

    3,5-Difluorophenylacetonitrile:

Uniqueness

This compound is unique due to the presence of two difluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H3F4N

Molecular Weight

189.11 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-2,2-difluoroacetonitrile

InChI

InChI=1S/C8H3F4N/c9-6-1-5(2-7(10)3-6)8(11,12)4-13/h1-3H

InChI Key

QEIDQURHNOTRNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(C#N)(F)F

Origin of Product

United States

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